2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile
Description
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is a nitrile-containing organic compound featuring a propanenitrile backbone substituted with a 4-nitrophenyl group at the 2-position and a p-tolyl (4-methylphenyl) group at the 3-position. The nitro group (-NO₂) and methyl (-CH₃) substituents confer distinct electronic and steric properties, making this compound of interest in synthetic chemistry and drug discovery.
Properties
IUPAC Name |
3-(4-methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-12-2-4-13(5-3-12)10-15(11-17)14-6-8-16(9-7-14)18(19)20/h2-9,15H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCMYHJAWYAWGJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857061 | |
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1254177-46-2 | |
| Record name | 3-(4-Methylphenyl)-2-(4-nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile typically involves a multi-step process. One common method includes the nitration of p-tolylpropanenitrile to introduce the nitro group at the para position of the phenyl ring. This reaction is usually carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The tolyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 2-(4-Aminophenyl)-3-(p-tolyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-(4-Nitrophenyl)-3-(p-carboxyphenyl)propanenitrile.
Scientific Research Applications
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in electron transfer reactions, while the tolyl group can interact with various molecular targets. The compound’s effects are mediated through its interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
The compound’s nitro and p-tolyl groups differentiate it from analogs with varying substituents. Key comparisons include:
- Electronic Effects : The 4-nitrophenyl group is strongly electron-withdrawing, enhancing electrophilicity at the nitrile carbon compared to analogs like (R)-2-(p-tolyl)propanenitrile (3h), where the p-tolyl group is electron-donating. This difference may influence reactivity in nucleophilic additions or cyclization reactions .
Biological Activity
2-(4-Nitrophenyl)-3-(p-tolyl)propanenitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- IUPAC Name: this compound
- Molecular Formula: C13H12N2O2
- Molecular Weight: 232.25 g/mol
- CAS Number: 50712-63-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitrile group in the compound can participate in nucleophilic addition reactions, which may alter enzyme activity or receptor function.
Target Interactions
- Enzyme Inhibition: The compound has been shown to inhibit specific kinases that are crucial in cancer pathways.
- Signal Transduction Modulation: It can modulate pathways related to apoptosis and cell proliferation.
Biological Activity
Research indicates that this compound exhibits notable biological activities:
Anticancer Activity
Studies have demonstrated that this compound possesses significant anticancer properties. In vitro assays have shown its effectiveness against various cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10.5 |
| HCT116 (Colon) | 8.7 |
| A549 (Lung) | 12.3 |
These results indicate that the compound can inhibit cell growth effectively across different types of cancers.
Study 1: Antiproliferative Effects
A recent study investigated the antiproliferative effects of this compound on human cancer cell lines. The findings revealed a dose-dependent inhibition of cell viability, with a notable increase in apoptosis markers at higher concentrations.
Study 2: Mechanistic Insights
In another study focusing on the mechanism of action, researchers performed molecular docking simulations which indicated that the compound binds effectively to the ATP-binding site of specific kinases. This binding disrupts their activity, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption: Rapid absorption post-administration.
- Distribution: Moderate distribution across tissues.
- Metabolism: Primarily hepatic metabolism with several metabolites identified.
- Excretion: Renal excretion as unchanged drug and metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
